4-bromo-N,N,3-trimethylbenzenesulfonamide
Overview
Description
The compound "4-bromo-N,N,3-trimethylbenzenesulfonamide" is not directly studied in the provided papers. However, the papers do discuss various brominated benzenesulfonamides, which share structural similarities with the compound . These compounds are part of a broader class of sulfonamides that have been synthesized and characterized for different applications, including their potential biological activities and physical properties .
Synthesis Analysis
The synthesis of brominated benzenesulfonamides typically involves the reaction of a suitable benzenesulfonyl chloride with an amine or other nucleophiles. For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles . Similarly, N-benzyl-4-methylbenzenesulfonamides were prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of "4-bromo-N,N,3-trimethylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of brominated benzenesulfonamides are characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was determined by single-crystal X-ray diffraction . These studies provide detailed information on bond lengths, bond angles, and the overall geometry of the molecules, which are essential for understanding their reactivity and interactions with biological targets.
Chemical Reactions Analysis
Brominated benzenesulfonamides can participate in various chemical reactions due to the presence of the reactive bromine atom and the sulfonamide group. For instance, N,N-dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates . The reactivity of these compounds can be exploited in synthetic chemistry to create new molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenesulfonamides, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are important for their practical applications, including their use as reagents in organic synthesis or as potential pharmaceuticals. For example, the solubility and stability of sodium N-bromo-p-nitrobenzenesulfonamide make it a useful titrant in analytical chemistry .
Scientific Research Applications
HIV-1 Infection Prevention
Methylbenzenesulfonamide derivatives, including those with a bromine atom, have been investigated for their potential in HIV-1 infection prevention. A specific study synthesized a novel compound, 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, showing promise as a candidate for drug development in this area (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer
Compounds containing 4-bromo-N,N,3-trimethylbenzenesulfonamide have been explored for their applications in photodynamic therapy, a treatment modality for cancer. For instance, a zinc phthalocyanine substituted with benzenesulfonamide derivatives exhibited high singlet oxygen quantum yield, making it potentially useful as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry Applications
In analytical chemistry, derivatives of benzenesulfonamide, including those with a bromine atom, have been utilized as oxidizing titrants. Sodium N-bromo-p-nitrobenzenesulfonamide, for instance, was reported for its use in direct titrations of various compounds, demonstrating simplicity and accuracy in the process (Gowda et al., 1983).
Organic Synthesis
In organic synthesis, N-alkyl-N-allyl-2-bromobenzenesulfonamides have been functionalized using cross-metathesis with various alkenes. This process, followed by radical cyclization, has been used to produce 4-substituted benzosultams, indicating a significant utility in synthetic organic chemistry (Feuillastre, Pelotier, & Piva, 2013).
Enzyme Inhibition
Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential as enzyme inhibitors. These compounds showed significant inhibitory activity against acetylcholinesterase and α-glucosidase, suggesting potential applications in therapeutic treatments (Riaz, 2020).
Safety And Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “4-bromo-N,N,3-trimethylbenzenesulfonamide”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
4-bromo-N,N,3-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCXIBTWBKTRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428970 | |
Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N,3-trimethylbenzenesulfonamide | |
CAS RN |
849532-31-6 | |
Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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